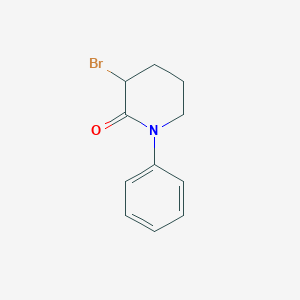

3-Bromo-1-phenylpiperidin-2-one

Description

Significance of Piperidinone Scaffolds in Heterocyclic Synthesis and Medicinal Chemistry Context

The piperidine (B6355638) ring is a foundational structural motif in pharmaceutical research and is present in a multitude of natural products. acs.org Piperidines are among the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry. nih.gov Their derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The six-membered nitrogen-containing heterocyclic structure of piperidine is a key component in many natural products like vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.commdpi.com

Within this broad class, piperidinone scaffolds are particularly valuable. They serve as versatile intermediates in the synthesis of more complex molecules. nih.gov The introduction of a carbonyl group into the piperidine ring, creating a piperidinone, offers a reactive site for further chemical modifications. This versatility has led to the development of a wide array of bioactive compounds. For instance, piperidin-4-ones have been reported to possess pharmacological activities, including anticancer and anti-HIV properties. nih.gov The development of efficient synthetic methods for creating substituted piperidones is an ongoing area of research, highlighting their importance in modern organic chemistry. nih.gov

The prevalence of the piperidine scaffold in FDA-approved drugs underscores its status as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a range of medicinally active compounds. The ability to readily synthesize and functionalize piperidinone cores allows chemists to generate large libraries of compounds for drug discovery programs. nih.gov

Below is a table showcasing examples of drug classes and specific compounds that feature the piperidine or piperidinone scaffold, illustrating the broad applicability of this heterocyclic system.

| Drug Class/Compound | Therapeutic Application | Structural Feature |

| Fentanyl | Opioid Analgesic | 4-anilidopiperidine |

| Ropivacaine | Local Anesthetic | Piperidine derivative lifechemicals.com |

| Loratadine | Antihistamine | Piperidine derivative lifechemicals.com |

| Donepezil | Alzheimer's Disease Treatment | Piperidine-based scaffold acs.org |

| Brifentanil | Short-acting Opioid Analgesic | 3-methyl-4-(N-phenylamido)piperidine nih.gov |

Research Landscape of α-Halogenated Lactams and Aryl-Substituted Nitrogen Heterocycles

The introduction of a halogen atom at the α-position to the carbonyl group of a lactam, such as in 3-Bromo-1-phenylpiperidin-2-one, creates a highly reactive and synthetically useful intermediate. α-Haloamides and α-haloketones are known to be potent alkylating agents. wikipedia.org The reactivity of these compounds stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

The chemistry of α-haloamides is rich and allows for a variety of chemical transformations. nih.gov These include substitutions, radical cyclizations to form other lactams, and transition metal-catalyzed reactions. nih.gov Specifically, the intramolecular alkylation of α-haloamides is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which are themselves a critical class of antibiotics and synthetic intermediates. nih.gov

Concurrently, the presence of an aryl group on the nitrogen atom of a lactam ring, forming an N-aryl lactam, is of great significance in medicinal chemistry. N-aryl lactams are important precursors in the synthesis of alkaloids and various biologically active compounds. nih.gov For example, certain N-aryl derivatives of azetidinone have been shown to inactivate human leukocyte elastase. nih.gov The synthesis of N-aryl lactams can be achieved through various methods, including copper-catalyzed N-arylation of lactams with arylboronic acids and the ozonation of N-aryl cyclic amines. nih.govresearchgate.net

The combination of these two structural features—an α-halogen and an N-aryl group—in a piperidinone ring system creates a molecule with significant potential for the construction of complex, polycyclic heterocyclic systems.

Research Gaps and Unmet Synthetic Challenges for Brominated N-Phenylpiperidinones

Despite the clear synthetic utility of both α-halogenated lactams and N-phenyl lactams, the specific subclass of brominated N-phenylpiperidinones, including this compound, remains relatively underexplored in the scientific literature. This represents a significant research gap. The synthesis of these compounds presents several challenges that may have contributed to their limited study.

One of the primary challenges lies in the selective halogenation of the α-position of the N-phenylpiperidinone precursor. The reaction conditions must be carefully controlled to avoid over-halogenation or halogenation at other positions on the molecule. Furthermore, the stability of the resulting α-bromo lactam can be a concern, as these compounds are reactive and may be prone to decomposition or rearrangement. wikipedia.org

The synthesis of the N-phenyl lactam precursor itself can also be challenging. While methods exist, they may require expensive catalysts or harsh reaction conditions that are not compatible with all substrate types. nih.govresearchgate.net The combination of these synthetic hurdles—the preparation of the N-phenyl lactam followed by its selective and stable α-bromination—constitutes a significant unmet synthetic challenge.

The lack of readily available and cost-effective synthetic routes to brominated N-phenylpiperidinones likely hinders their broader application in synthetic and medicinal chemistry. Overcoming these synthetic difficulties would open the door to new avenues of research and the development of novel molecular architectures.

Scope and Objectives of Academic Inquiry on this compound

Given the research gaps and synthetic challenges, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such research would be to:

Develop Efficient and Scalable Synthetic Routes: A key objective would be the development of reliable and high-yielding methods for the synthesis of this compound. This would involve optimizing the N-arylation of the piperidinone precursor and the subsequent α-bromination step. The exploration of novel catalytic systems and reaction conditions would be central to this effort.

Explore the Reactivity and Synthetic Utility: A thorough investigation of the chemical reactivity of this compound is needed. This would involve studying its reactions with a wide range of nucleophiles, its potential for use in cross-coupling reactions, and its utility in the construction of more complex heterocyclic systems. The compound's potential as a precursor for spirocyclic and fused-ring systems would be of particular interest.

Generate Libraries of Novel Piperidinone Derivatives: Using this compound as a key building block, a diverse library of novel piperidinone derivatives could be synthesized. The introduction of various substituents at the 3-position via nucleophilic substitution would allow for the systematic exploration of the chemical space around the piperidinone scaffold.

Investigate Potential Biological Activity: In collaboration with medicinal chemists and pharmacologists, the newly synthesized derivatives could be screened for biological activity. Given the prevalence of piperidinone-containing molecules in drug discovery, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. nih.govnih.govlifechemicals.com

By addressing these objectives, the scientific community can fill the existing knowledge gap surrounding brominated N-phenylpiperidinones and unlock the full synthetic potential of this compound as a versatile building block in contemporary organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMWCNYXZVIHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304058 | |

| Record name | 3-Bromo-1-phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-85-0 | |

| Record name | 3-Bromo-1-phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77868-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-phenylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Bromo 1 Phenylpiperidin 2 One

Nucleophilic Substitution Reactions at the C3-Bromine Center

The bromine atom at the C3 position of 3-Bromo-1-phenylpiperidin-2-one serves as a leaving group, making the adjacent carbon an electrophilic center susceptible to attack by various nucleophiles. This reactivity is characteristic of α-halo carbonyl compounds and allows for the introduction of a wide range of functional groups at this position. Nucleophilic substitution reactions on such substrates typically proceed via an SN2 mechanism, which would result in an inversion of stereochemistry if the carbon center were chiral. libretexts.org

Studies on related halo-substituted heterocyclic systems have demonstrated that amines, alkoxides, and other soft nucleophiles can effectively displace the halide. nih.govclockss.org For instance, reactions with primary or secondary amines would yield the corresponding 3-amino-1-phenylpiperidin-2-one (B2663778) derivatives. Similarly, reaction with sodium azide (B81097) followed by reduction offers a pathway to aminopiperidinones. The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the HBr byproduct.

| Nucleophile | Reagent Example | Product Class |

| Amine | Piperidine (B6355638) | 3-Piperidinyl-1-phenylpiperidin-2-one |

| Alkoxide | Sodium Methoxide (B1231860) | 3-Methoxy-1-phenylpiperidin-2-one |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)-1-phenylpiperidin-2-one |

| Cyanide | Sodium Cyanide | 1-Phenyl-2-oxopiperidine-3-carbonitrile |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and the C(sp³)-Br bond in this compound is a suitable electrophilic partner for such transformations. nih.gov Palladium catalysts are most commonly employed, though other metals like nickel are gaining prominence. rsc.org

Suzuki-Miyaura Coupling Investigations and Stereoselectivity

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a premier tool for C-C bond formation. libretexts.org For a substrate like this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or a preformed catalyst, and requires a base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step. nih.govrsc.org

The choice of ligand for the palladium center is crucial for success, especially with C(sp³)-halides. Bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or specialized Buchwald-type ligands (e.g., CataXCium A) have proven effective in similar couplings of challenging substrates, such as unprotected ortho-bromoanilines. nih.govnih.gov

A critical aspect of this coupling would be the stereoselectivity. If the starting material is enantiomerically enriched, the stereochemical outcome of the reaction would need careful investigation. Studies on related systems, such as the arylation of substituted pyridines, have shown that regio- and atropselective outcomes are possible, indicating that the steric and electronic environment can heavily influence the product distribution. beilstein-journals.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Phenyl-1-phenylpiperidin-2-one |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | 3-(4-Methoxyphenyl)-1-phenylpiperidin-2-one |

Palladium-Mediated Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, palladium catalysts can mediate a variety of other cross-coupling transformations. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds by coupling the alkyl bromide with an amine. While typically used for aryl halides, conditions have been developed for alkyl halides.

Mechanistic studies on the palladium-catalyzed amination of unactivated secondary alkyl bromides have shown that the reaction can proceed through a free alkyl radical intermediate. researchgate.net In an experiment with an enantioenriched secondary alkyl bromide, the N-alkylated product was found to be completely racemic. researchgate.net This finding suggests that if this compound were subjected to similar conditions, a loss of stereochemical information at the C3 center would be likely, proceeding via a planar radical intermediate. This contrasts with the stereoinvertive SN2 pathway often desired in classical substitutions.

Other Metal-Catalyzed Coupling Methodologies

While palladium is the most established catalyst for cross-coupling, there is a significant and growing interest in using more earth-abundant and cost-effective first-row transition metals, particularly nickel. rsc.org Nickel catalysts have demonstrated remarkable efficacy, often succeeding where palladium systems are less effective, especially in coupling C(sp³)-electrophiles or unreactive aryl electrophiles like phenols or aryl ethers. rsc.org Therefore, investigating nickel-based catalytic systems, such as those employing NiCl₂(dme) with specialized ligands, would be a logical extension for the functionalization of this compound. These systems could offer alternative reactivity and selectivity profiles compared to their palladium counterparts.

Electrophilic and Radical Functionalization Studies

Direct electrophilic attack on the this compound scaffold is less common. However, the C3 position can be rendered nucleophilic to react with electrophiles. A common strategy involves a lithium-halogen exchange by treating the bromo-compound with an organolithium reagent like n-butyllithium at low temperatures. chemrxiv.org This generates a transient 3-lithio-1-phenylpiperidin-2-one species. This potent nucleophile can then be quenched with a variety of electrophiles. For example, reaction with dimethylformamide (DMF) would yield the corresponding 3-carboxaldehyde, while quenching with a boronic ester like isopropoxy B(pin) would produce a versatile boronate ester handle for subsequent Suzuki-Miyaura couplings. chemrxiv.org

As mentioned previously, evidence from palladium-catalyzed C-N coupling reactions with similar secondary alkyl bromides points toward the formation of a free alkyl radical at the C3 position as a key intermediate. researchgate.net This opens up the possibility of engaging this intermediate in radical-specific transformations, such as radical cyclizations or additions to alkenes, representing an alternative pathway for functionalization.

Reduction and Oxidation Reactions of the Lactam Ring and Substituents

The lactam carbonyl group within the piperidinone ring is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are capable of reducing the amide functionality. However, a significant challenge in applying these reagents to this compound is chemoselectivity. These strong hydrides would likely reduce the carbon-bromine bond concurrently with the carbonyl group, leading to the formation of 1-phenylpiperidine. Achieving selective reduction of the lactam while preserving the C-Br bond would require milder or more specialized reagents, the development of which remains an area of synthetic interest.

The this compound molecule is generally robust towards oxidation under standard conditions. The phenyl group or the benzylic C-H bonds could potentially be oxidized under harsh conditions, but such transformations are not typically sought for this scaffold. The primary utility lies in the transformations centered around the C-Br bond and the lactam carbonyl.

Rearrangement Reactions and Ring Transformations

The principal rearrangement reaction of this compound is the Favorskii rearrangement, a classic transformation of α-halo ketones and their derivatives in the presence of a base. wikipedia.orgyoutube.com This reaction is a cornerstone method for ring contraction in cyclic systems. wikipedia.org

Favorskii Rearrangement

For cyclic α-halo ketones such as this compound, the Favorskii rearrangement leads to the formation of a smaller, five-membered ring system. wikipedia.orgyoutube.com The nature of the product is dependent on the base employed in the reaction. The use of hydroxide (B78521) as a base typically yields a carboxylic acid, while alkoxides lead to the formation of esters, and amines result in amides. wikipedia.org

The generally accepted mechanism for the Favorskii rearrangement of this compound involves the initial abstraction of an acidic proton at the α'-position (C6) by a base, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the bromine atom (C3), resulting in the formation of a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, affords the more stable carbanion, which is then protonated to yield the final ring-contracted product. wikipedia.orgyoutube.com

While specific studies on the Favorskii rearrangement of this compound are not extensively detailed in the literature, the reaction of analogous α-bromo lactams provides strong evidence for this transformation. For instance, the treatment of α-bromo-δ-valerolactam with sodium methoxide in methanol (B129727) is a known method for the synthesis of the corresponding methyl ester of the ring-contracted product.

A plausible reaction scheme for the Favorskii rearrangement of this compound with sodium methoxide is depicted below, leading to the formation of methyl 1-phenyl-2-oxopyrrolidine-3-carboxylate.

Reaction Scheme: Favorskii Rearrangement of this compound

The expected product of this reaction, a derivative of pyrrolidine-3-carboxylic acid, is a valuable scaffold in medicinal chemistry. rsc.orgnih.gov The synthesis of such compounds is of significant interest, and the Favorskii rearrangement represents a key synthetic route.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Methoxide | Methyl 1-phenyl-2-oxopyrrolidine-3-carboxylate | Favorskii Rearrangement |

| This compound | Sodium Hydroxide | 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid | Favorskii Rearrangement |

| This compound | Amine (e.g., R2NH) | N-Alkyl-1-phenyl-2-oxopyrrolidine-3-carboxamide | Favorskii Rearrangement |

Table 1: Potential Products of the Favorskii Rearrangement of this compound

Other Ring Transformations

Beyond the well-established Favorskii rearrangement, other ring transformations of piperidine derivatives have been reported, suggesting potential, albeit less explored, reaction pathways for this compound. For example, oxidative ring contractions of N-substituted piperidines to pyrrolidin-2-ones have been achieved using reagents like Cu(OAc)2/KI/Oxone/O2. rsc.org The applicability of such methods to this compound would likely depend on the compatibility of the bromine substituent with the oxidizing conditions.

Furthermore, photochemical rearrangements, such as the photo-Favorskii reaction, offer an alternative pathway for the ring contraction of α-halo ketones. wikipedia.org These reactions proceed through different intermediates, such as diradicals, and can sometimes provide complementary reactivity to the base-mediated methods.

While specific examples of these alternative ring transformations for this compound are not documented, the general reactivity patterns of related heterocyclic systems suggest that such transformations could be feasible under appropriate reaction conditions.

Computational and Theoretical Investigations of 3 Bromo 1 Phenylpiperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine the distribution of electrons within a molecule and to calculate various descriptors that predict its reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. bldpharm.com FMO analysis can predict the most probable sites for nucleophilic and electrophilic attacks, thereby helping to rationalize reaction outcomes. bldpharm.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). chemicalbook.com This method allows for the investigation of charge delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net By quantifying the stabilization energy (E(2)) associated with the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, one can assess the strength of these interactions and their influence on the molecule's stability and structure. bldpharm.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. bldpharm.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netchemsrc.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov MEP maps are valuable for predicting how a molecule will interact with other charged species and for identifying sites involved in intermolecular interactions. ontosight.ai

Conformational Analysis and Potential Energy Surface (PES) Mapping

The piperidine (B6355638) ring in 3-Bromo-1-phenylpiperidin-2-one can adopt various conformations, such as chair, boat, or twist-boat forms. Conformational analysis involves systematically studying these different spatial arrangements to identify the most stable conformer(s). A Potential Energy Surface (PES) map is generated by calculating the energy of the molecule as a function of one or more of its geometric parameters (e.g., dihedral angles). This mapping allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. Such studies are crucial for understanding the molecule's flexibility and the populations of different conformers at equilibrium.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amide group. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energy profile can be constructed. This allows chemists to determine activation barriers, reaction rates, and whether a reaction proceeds through a concerted or stepwise mechanism, providing deep insights that complement experimental findings. researchgate.net

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate NMR chemical shifts and vibrational frequencies, providing valuable insights that complement experimental data. These theoretical calculations are instrumental in confirming molecular structures and understanding the electronic environment of the constituent atoms.

The standard approach for these predictions involves optimizing the molecular geometry of the compound and then performing calculations using a specific functional and basis set. A commonly used and reliable method is the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.netresearchgate.netnih.govnih.gov The accuracy of these theoretical predictions is then validated by comparing them with experimental spectra. For vibrational frequencies, calculated values are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model. nih.govresearchgate.net

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

¹H NMR Chemical Shifts: The predicted proton NMR chemical shifts for this compound are influenced by the electronegativity of the bromine and nitrogen atoms, the carbonyl group, and the aromaticity of the phenyl ring. The protons on the piperidinone ring are expected to appear as multiplets due to spin-spin coupling, while the phenyl protons will show characteristic splitting patterns based on their position relative to the nitrogen substituent.

¹³C NMR Chemical Shifts: The predicted carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the highest chemical shift (downfield). The carbons of the phenyl ring will have shifts in the aromatic region, and the piperidinone ring carbons will appear in the aliphatic region, with their exact positions influenced by the adjacent heteroatoms.

Below are the predicted NMR chemical shifts for this compound, calculated using DFT methods.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.50 - 7.60 (m) | C=O | ~169.5 |

| Phenyl-H (meta) | 7.35 - 7.45 (m) | Phenyl-C (ipso) | ~140.0 |

| Phenyl-H (para) | 7.20 - 7.30 (m) | Phenyl-C (ortho) | ~129.0 |

| Piperidinone-H (at C3) | 4.50 - 4.60 (dd) | Phenyl-C (meta) | ~128.5 |

| Piperidinone-H (at C6) | 3.60 - 3.70 (t) | Phenyl-C (para) | ~125.0 |

| Piperidinone-H (at C4) | 2.20 - 2.40 (m) | C-Br | ~45.0 |

| Piperidinone-H (at C5) | 2.00 - 2.15 (m) | C-N (C6) | ~51.0 |

| C4 | ~29.0 | ||

| C5 | ~23.0 | ||

| Chemical shifts are relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets. |

Predicted Vibrational Frequencies (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. researchgate.netresearchgate.net These predictions are crucial for assigning the absorption bands in an experimental IR spectrum.

For this compound, the most characteristic vibrations would include the C=O stretching of the lactam, the C-N stretching, the aromatic C=C and C-H stretching, and the C-Br stretching.

Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Lactam) | ~1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

The validation of these computationally predicted spectroscopic parameters is achieved through direct comparison with experimental data. nih.govresearchgate.net A strong correlation between the predicted and measured NMR and FT-IR spectra would provide high confidence in the assigned structure of this compound. Discrepancies, on the other hand, can point to specific structural or electronic features not fully captured by the theoretical model, prompting further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Bromo-1-phenylpiperidin-2-one, both ¹H and ¹³C NMR would provide critical data for confirming the connectivity of atoms (regiochemistry) and their spatial arrangement (stereochemistry).

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment and neighboring protons for every hydrogen atom in the molecule. The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the piperidinone ring would appear at higher field (more shielded). libretexts.orglibretexts.org The proton at the C3 position, being attached to the same carbon as the bromine atom, would be significantly deshielded and is expected to resonate as a multiplet. The protons at C4, C5, and C6 would also exhibit distinct multiplets, with their coupling constants providing valuable information about their dihedral angles, which helps in assigning the conformation of the piperidinone ring (e.g., chair or boat).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C2) of the lactam ring would show a characteristic signal in the highly deshielded region of the spectrum, typically around 170 ppm. The carbons of the phenyl ring would appear in the 120-140 ppm range, while the carbon bearing the bromine atom (C3) would be shifted due to the halogen's electronic effect. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign all proton and carbon signals by showing correlations between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~170 |

| C3 (CH-Br) | 4.0 - 4.5 (multiplet) | 45 - 55 |

| C4 (CH₂) | 2.0 - 2.5 (multiplet) | 25 - 35 |

| C5 (CH₂) | 1.8 - 2.3 (multiplet) | 20 - 30 |

| C6 (CH₂) | 3.5 - 3.9 (multiplet) | 40 - 50 |

| Phenyl C1' | - | 135 - 145 |

| Phenyl C2'/C6' | 7.2 - 7.6 (multiplet) | 125 - 130 |

| Phenyl C3'/C5' | 7.2 - 7.6 (multiplet) | 128 - 132 |

| Phenyl C4' | 7.0 - 7.4 (multiplet) | 120 - 125 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂BrNO), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.com

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, provide structural information. researchgate.netnih.gov The fragmentation pattern of this compound would likely involve the loss of the bromine atom (Br•), the loss of carbon monoxide (CO) from the lactam ring, and cleavages of the piperidinone ring itself. raco.catmcmaster.ca Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Significance |

| 253/255 | [C₁₁H₁₂BrNO]⁺ | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. |

| 174 | [M - Br]⁺ | Loss of the bromine atom. |

| 225/227 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 105 | [C₆H₅N=CH₂]⁺ | Fragment containing the N-phenyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule. nih.gov

For this compound, the FT-IR spectrum would show characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the tertiary amide (lactam) group, expected in the region of 1650-1690 cm⁻¹. Other key absorbances would include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidinone ring (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 cm⁻¹ and 1450-1500 cm⁻¹. nist.gov The C-N stretching vibration of the tertiary amide would also be present. The C-Br stretching vibration typically appears in the lower frequency region (fingerprint region) of the spectrum, usually between 500 and 700 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Phenyl C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Amide C=O | Stretching | 1650 - 1690 | Strong |

| Phenyl C=C | Stretching | ~1600, 1450-1500 | Medium to Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds and Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice. mdpi.comeurjchem.com

While a crystal structure for this compound itself may not be publicly available, analysis of related N-substituted piperidine (B6355638) derivatives shows that the six-membered piperidine ring typically adopts a chair or a twisted-boat conformation. researchgate.net The orientation of the substituents (the bromine atom at C3 and the phenyl group at N1) would be definitively established as either axial or equatorial. Furthermore, X-ray crystallography would reveal any significant intermolecular interactions, such as C-H···O or C-H···π interactions, that stabilize the crystal packing. researchgate.net This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Synthesis

The bromine atom at the C3 position of this compound makes this carbon a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S forms). If the compound is prepared through a non-stereoselective synthesis, it will be a racemic mixture (a 1:1 mixture of both enantiomers).

In pharmaceutical development, it is often the case that only one enantiomer is biologically active, while the other may be inactive or even cause undesirable side effects. Thus, methods for separating and determining the enantiomeric purity are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.gov

This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov By analyzing the resulting chromatogram, the ratio of the two enantiomers in a sample can be accurately quantified, which is expressed as the enantiomeric excess (ee). The development of such a chiral separation method is a key step in any asymmetric synthesis of this compound. researchgate.netacs.org

Structure Activity Relationship Sar Studies: Mechanistic Insights and Target Interactions

Design and Synthesis of Molecular Probes Based on the 3-Bromo-1-phenylpiperidin-2-one Scaffold.

The synthesis of molecular probes derived from the this compound scaffold is crucial for exploring its biological potential. These probes are often designed to incorporate reporter groups, such as fluorescent tags or biotin, to facilitate the identification of molecular targets and the elucidation of binding mechanisms. The synthetic routes to such probes would typically involve the initial preparation of the core this compound structure. This could be achieved through various organic synthesis methodologies, potentially starting from 1-phenylpiperidine-2-one and employing a regioselective bromination at the 3-position.

Subsequent modifications to create molecular probes would focus on derivatizing the phenyl ring or potentially replacing the bromine atom with a linker attached to a reporter group. For instance, the phenyl ring could be functionalized with an amino or carboxyl group, providing a handle for the attachment of a fluorescent dye. The reactivity of the bromine atom at the 3-position could also be exploited for nucleophilic substitution reactions to introduce a linker. The choice of synthetic strategy would be guided by the need to preserve the key structural features believed to be important for biological activity.

In Vitro Investigation of Biomolecular Recognition and Binding Mechanisms (e.g., enzyme inhibition kinetics, receptor binding affinities).

Once synthesized, derivatives of the this compound scaffold would be subjected to a battery of in vitro assays to assess their interaction with biological macromolecules. These investigations are fundamental to understanding the compound's mechanism of action.

Enzyme Inhibition Kinetics: If the compound is hypothesized to target an enzyme, its inhibitory potential would be evaluated. These studies would determine the concentration of the compound required to reduce the enzyme's activity by 50% (IC50). Further kinetic analyses could reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insights into whether the compound binds to the enzyme's active site or an allosteric site.

Receptor Binding Affinities: For compounds designed to interact with receptors, binding assays are paramount. These experiments measure the affinity of the compound for its target receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Radioligand binding assays, where a radiolabeled ligand competes with the test compound for receptor binding, are a common technique. Such studies on piperidine-based ligands have been crucial in understanding their interactions with various receptors, including histamine (B1213489) and sigma receptors. nih.gov

The data from these in vitro studies are instrumental in building a comprehensive SAR profile, as illustrated in the hypothetical data table below for a series of analogs.

| Compound | R1-Substituent (Phenyl Ring) | R2-Substituent (Position 3) | Enzyme X IC50 (µM) | Receptor Y Ki (nM) |

| 1 | H | Br | 5.2 | 150 |

| 2 | 4-Cl | Br | 2.8 | 85 |

| 3 | H | Cl | 10.5 | 320 |

| 4 | 4-OCH3 | Br | 8.1 | 210 |

This table presents hypothetical data for illustrative purposes.

Influence of Stereochemistry on Molecular Recognition and Interaction Profiles.

The piperidin-2-one ring of this compound contains a chiral center at the 3-position. Consequently, the compound can exist as two enantiomers, (R)-3-Bromo-1-phenylpiperidin-2-one and (S)-3-Bromo-1-phenylpiperidin-2-one. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.gov The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding pocket of a protein target.

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov Therefore, the stereoselective synthesis of each enantiomer of this compound would be a critical step in its evaluation. Subsequent in vitro testing of the individual enantiomers would reveal any differences in their binding affinities and potencies. nih.gov Molecular modeling studies can further help to visualize and understand the stereospecific interactions with a putative target, highlighting why one enantiomer might be favored over the other. nih.gov Research on related chiral compounds has shown that stereochemistry can influence not only target binding but also metabolic pathways and transport across cell membranes. nih.gov

Elucidation of Potential Molecular Targets and Associated Biological Pathways.

Identifying the specific molecular targets of this compound is the ultimate goal of SAR studies. The structural features of the molecule provide clues to its potential targets. The piperidin-2-one core is present in various compounds with diverse biological activities, including anti-inflammatory, and antipsychotic agents. nih.gov The presence of a phenyl group suggests potential for π-π stacking interactions with aromatic amino acid residues in a protein binding site.

Derivatives of the closely related piperidine (B6355638) structure have been shown to interact with a wide range of biological targets, including enzymes like monoamine oxidase and protein-arginine N-methyltransferases, as well as G protein-coupled receptors such as histamine and serotonin (B10506) receptors. nih.govnih.govfrontiersin.org For instance, certain piperidine derivatives have been investigated as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a target in some cancers. nih.gov Furthermore, the piperidine scaffold is a key feature in some antipsychotic agents, modulating dopamine (B1211576) and serotonin receptors.

To pinpoint the specific targets of this compound, a combination of computational and experimental approaches would be employed. In silico methods like molecular docking could screen the compound against a library of known protein structures to predict potential binding partners. Experimentally, techniques such as affinity chromatography using a molecular probe based on the compound's scaffold, or proteomic profiling of cells treated with the compound, could identify its direct binding partners and downstream effects on biological pathways.

Applications As a Synthetic Intermediate and Chemical Tool

Utility in the Construction of Complex Heterocyclic Architectures

The strategic placement of the bromine atom in 3-Bromo-1-phenylpiperidin-2-one makes it a valuable precursor for synthesizing intricate heterocyclic frameworks. As a class, α-bromo lactams are employed in cyclization reactions to build novel spirocyclic and fused ring systems.

One notable application of related bromo-lactam precursors is in bromo-lactamization reactions, which can be used to construct spiro-isoxazoline-lactams. nih.gov This type of transformation involves an intramolecular cyclization where a nucleophilic part of the molecule attacks the carbon bearing the bromine, leading to a complex, three-dimensional spiro-heterocycle. nih.gov Similarly, the reactivity of the α-bromo amide moiety can be harnessed in transition-metal-catalyzed cascade reactions. For instance, nickel-catalyzed four-component spirocyclization cascades involving α-bromo amides have been developed to afford highly functionalized spirocyclobutyl γ-lactams in a single step. acs.org

These examples, while not starting directly from this compound, illustrate the synthetic potential inherent in its structure. The compound serves as a building block that can undergo reactions to form diverse and complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. The ability to use this intermediate to generate new ring systems highlights its importance as a tool for expanding accessible chemical space. nih.govuobaghdad.edu.iq For example, related α-bromo pyrones are used in Diels-Alder reactions to create complex cyclohexene (B86901) derivatives, showcasing the versatility of the α-bromo motif in building cyclic systems. orgsyn.org

Role in the Synthesis of Specific Bioactive Molecular Scaffolds

The piperidine (B6355638) ring is a common scaffold found in many biologically active compounds and natural products. The functionalization of this core structure is a key strategy in drug discovery. This compound provides a direct route to introduce a wide variety of substituents at the C3 position, thereby enabling the synthesis of libraries of compounds for biological screening.

The α-bromo lactam functionality is a key synthon for accessing more complex molecules. For example, related α-halogenated chalcones, which also feature an α-halo carbonyl system, are used as intermediates to synthesize derivatives with antibacterial, antiviral, and anti-inflammatory properties. google.com The synthesis of novel pyrazoline derivatives from chalcone (B49325) precursors has yielded compounds that are effective inhibitors of pro-inflammatory enzymes and cytokines. nih.gov

Furthermore, derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and evaluated for antiviral activity, with some showing moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov While these are dione (B5365651) derivatives, their synthesis and activity underscore the biological relevance of the substituted phenylpiperidine scaffold. The ability to perform cross-coupling reactions on the bromine handle of this compound allows for the incorporation of aryl and alkyl groups, which is a common strategy for tuning the biological activity of a core scaffold. researchgate.netrsc.org This makes the compound a valuable starting point for generating novel derivatives of the piperidin-2-one class for investigation as potential therapeutic agents. mdpi.com

Potential in Chemoselective Labeling and Bioorthogonal Chemistry Applications (e.g., through bromine handle)

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgpcbiochemres.com A key strategy in this field is the use of a "chemical reporter" or "handle"—a functional group that is inert to most biological molecules but can react selectively with a specific partner. nih.gov The bromine atom in this compound serves as such a handle.

The carbon-bromine bond at the α-position to the amide carbonyl is susceptible to chemoselective transformations. researchgate.net This "bromine handle" can be targeted in various reactions, allowing the piperidinone scaffold to be attached to other molecules, such as fluorescent dyes, affinity tags, or biomolecules. researchgate.net The reactivity of α-haloamides is well-documented and includes:

Metal-Catalyzed Cross-Coupling Reactions: The bromine can participate in reactions like Suzuki or cobalt-catalyzed arylations to form C-C bonds with high selectivity, even in the presence of other functional groups. researchgate.netmdpi.com Copper-catalyzed reactions have also been used to couple α-bromo-functionalized β-lactams with various partners. rsc.org

Nucleophilic Substitution: The bromine can be displaced by a range of nucleophiles (e.g., amines, thiols, azides) to introduce new functionality. nih.gov The azide (B81097) group, in particular, is a cornerstone of "click chemistry" and other bioorthogonal ligations. nih.gov

This versatile reactivity means that this compound has significant potential for applications in chemoselective labeling. For example, it could be used to label proteins or other biomolecules by reacting the bromine handle with a suitable functional group on the target. This would allow for the visualization, tracking, or isolation of the labeled species. While specific applications of this compound in bioorthogonal chemistry are not yet widely reported, the established reactivity of the α-bromo amide functional group provides a strong basis for its potential in this cutting-edge area of chemical biology. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient synthetic methods is a cornerstone of modern chemistry. mdpi.comchemistryworld.com For 3-Bromo-1-phenylpiperidin-2-one, future research will likely focus on moving beyond traditional bromination techniques, which often rely on harsh reagents and produce significant waste.

Emerging strategies such as photocatalysis and the use of electron donor-acceptor (EDA) complexes offer promising alternatives for the synthesis of γ-lactams from α-bromoamides. nih.govrsc.org These methods, driven by visible light, can provide milder reaction conditions and improved selectivity, aligning with the principles of green chemistry. mdpi.com Furthermore, the development of modular, multi-step strategies in continuous-flow systems could enable the rapid and scalable synthesis of diverse N-substituted γ-lactams, including the title compound. chemrxiv.org

Another avenue for sustainable synthesis involves enzymatic catalysis . While not yet reported for this specific molecule, the use of enzymes could offer unparalleled chemo-, regio-, and stereoselectivity in the bromination of the piperidinone core.

| Proposed Sustainable Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. nih.govrsc.org | Development of suitable photocatalysts and optimization of reaction parameters. |

| Electron Donor-Acceptor (EDA) Complexes | Metal-free catalysis, activation through light absorption. nih.gov | Identification of effective donor-acceptor pairs for the substrate. |

| Continuous-Flow Synthesis | Scalability, rapid reaction times, improved safety and control. chemrxiv.org | Design and optimization of flow reactor setups for multi-step synthesis. |

| Enzymatic Bromination | High selectivity (chemo-, regio-, stereo-), environmentally benign. | Screening and engineering of halogenase enzymes for activity on the piperidinone scaffold. |

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The bromine atom at the 3-position and the activated C-H bonds of the phenyl and piperidinone rings make this compound a rich substrate for exploring novel reactivity. Future research will likely focus on leveraging these features through modern catalytic methods.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. researchgate.net The bromo-substituent on the lactam ring is an ideal handle for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. researchgate.net

Furthermore, C-H activation is a rapidly evolving field that could unlock new pathways for the functionalization of the 1-phenylpiperidin-2-one (B1595996) core. rsc.orgscirp.org Catalytic systems that can selectively target the C-H bonds of the phenyl ring or even the piperidinone backbone would provide a more direct and atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials. rsc.orgrsc.org The reactivity of N-bromo-β-lactams in the presence of radicals like TEMPO also suggests potential for novel N-functionalization pathways. cnr.it

| Reactivity Pattern/Transformation | Potential Outcome | Enabling Catalytic Systems |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, alkynyl, and other functional groups at the 3-position. researchgate.net | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. |

| C-H Activation of Phenyl Ring | Direct functionalization of the aromatic ring without pre-functionalization. rsc.orgscirp.org | Palladium, Rhodium, Ruthenium catalysts. |

| C-H Activation of Piperidinone Ring | Novel derivatization of the lactam backbone. | Transition metal catalysts. |

| Radical-Mediated Reactions | N-sulfenylation and other N-functionalizations. cnr.it | TEMPO and other radical catalysts. |

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netrasayanjournal.co.in For this compound, computational studies can provide deep insights into its electronic structure, reaction mechanisms, and potential applications.

Future computational work could focus on:

Mechanistic Elucidation: Modeling the reaction pathways of novel synthetic routes, such as photocatalytic bromination or C-H activation, to understand the transition states and intermediates involved. researchgate.netnih.gov This can aid in optimizing reaction conditions and catalyst design.

Reactivity Prediction: Calculating molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies to predict the most likely sites for nucleophilic or electrophilic attack and to rationalize observed reactivity patterns. researchgate.netrroij.com

Rational Design of Derivatives: Using molecular modeling and docking studies to design new derivatives of this compound with specific biological targets or material properties in mind. rsc.orgmdpi.com This approach can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction energies. researchgate.netrasayanjournal.co.inrroij.com | Understanding of stability, reactivity, and spectroscopic properties. |

| Transition State Theory | Modeling of reaction pathways and activation barriers. researchgate.net | Elucidation of reaction mechanisms and prediction of product distributions. |

| Molecular Docking | Simulation of binding to biological macromolecules. rsc.orgmdpi.com | Identification of potential biological targets and rational design of bioactive derivatives. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions with solvent or receptors. uantwerpen.be | Understanding of dynamic behavior and binding stability. |

Expanding Applications in Chemical Biology and Material Science

The unique structural features of this compound make it an attractive building block for applications beyond traditional organic synthesis.

In chemical biology , the lactam scaffold is a common motif in bioactive molecules. The introduction of a bromine atom provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for biological screening. For instance, N-sulfenylated azetidinones, which are structurally related to bromo-lactams, have shown promise as antimicrobial agents and enzyme inhibitors. cnr.it Future research could explore the synthesis of derivatives of this compound as potential inhibitors of specific enzymes or as probes to study biological processes.

In material science , α-bromo-γ-butyrolactone has been used as a monomer to create functional aliphatic polyesters. rsc.org The bromine atoms in the resulting polymer serve as active sites for grafting other polymer chains, leading to materials with tailored properties. rsc.org Similarly, this compound could potentially be used as a monomer or a functional additive in polymerization reactions to create novel polymers with unique thermal, mechanical, or optical properties. The bromo-functionality could also be exploited for surface modification of materials.

| Field of Application | Potential Role of this compound | Research Direction |

| Chemical Biology | Scaffold for the synthesis of bioactive compounds. | Design and synthesis of derivatives as enzyme inhibitors or molecular probes. |

| Medicinal Chemistry | Building block for the development of new therapeutic agents. | Exploration of structure-activity relationships of its derivatives against various diseases. |

| Material Science | Monomer or functional additive for polymer synthesis. rsc.org | Polymerization studies and characterization of the resulting materials. |

| Surface Chemistry | Precursor for surface functionalization. | Modification of surfaces to alter properties like wettability or biocompatibility. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-phenylpiperidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a preformed piperidin-2-one scaffold. For example, nucleophilic substitution or radical bromination can be employed, with temperature and solvent polarity critically affecting regioselectivity. A fractional factorial design (DoE) is recommended to optimize parameters like reaction time, stoichiometry of brominating agents (e.g., NBS or Br₂), and catalyst loading. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography (e.g., ORTEP-3 software) confirms molecular geometry and stereochemistry .

- NMR spectroscopy (¹H/¹³C, DEPT-135) identifies substituent positions and coupling constants, with DMSO-d₆ or CDCl₃ as solvents.

- High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns .

- FT-IR detects carbonyl (C=O) and C-Br stretching frequencies (~550 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability, and what degradation products are common?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent photolytic debromination or hydrolysis. Monitor degradation via periodic HPLC-UV (C18 column, acetonitrile/water mobile phase). Common degradation products include de-brominated piperidinones or oxidized derivatives, identifiable via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Use variable-temperature NMR to probe conformational exchange. Cross-validate with DFT calculations (Gaussian, B3LYP/6-31G*) to simulate spectra. For ambiguous peaks, employ 2D-COSY/NOESY to confirm connectivity .

Q. What mechanistic insights underpin the bromination selectivity of the piperidin-2-one scaffold, and how can this guide functionalization?

- Methodological Answer : Bromination selectivity depends on electronic (e.g., ring electron density) and steric factors. Use kinetic isotope effects (KIE) or deuterium labeling to study hydrogen abstraction in radical pathways. Competitive experiments with substituted analogs (e.g., para-methylphenyl vs. meta-bromophenyl) can map steric effects .

Q. How can structure-activity relationship (SAR) studies for this compound be designed to explore its pharmacological potential?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the phenyl ring).

- Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like GPCRs or kinases.

- Validate via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition or cell viability studies) .

Q. What ethical and methodological frameworks ensure rigorous data reporting for studies involving this compound in preclinical models?

- Methodological Answer : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis design. For in vivo studies, follow ARRIVE guidelines for reproducibility. Use PICO (Population: cell lines/animal models; Intervention: compound dosage; Comparison: controls; Outcome: toxicity/efficacy) to structure research questions. Data sharing should comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.